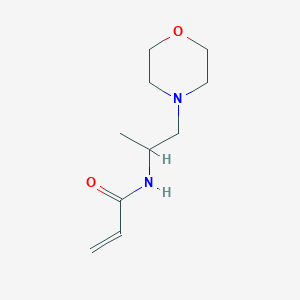
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline, also known as MTA, is a compound that has been extensively studied for its potential use in scientific research. MTA has shown promise in a variety of applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for a range of diseases.
Mecanismo De Acción
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is thought to work by inhibiting the activity of certain enzymes, including PDE5. This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to increase levels of cGMP, which can lead to increased blood flow and vasodilation. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. One area of interest is the potential use of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline and to identify other proteins that may be affected by N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. Finally, research could be conducted to develop new synthesis methods for N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline that would allow for larger quantities to be produced.
Métodos De Síntesis
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with 4-methyl-1,2,4-triazol-3-amine to produce N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used to study the function of the protein PDE5, which is involved in the regulation of blood flow. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been studied for its potential therapeutic use in a range of diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-12-6-8-14(9-7-12)18-15-5-3-4-13(10-15)16-19-17-11-20(16)2/h3-5,10-12,14,18H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDHYPCMDIIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)



![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)

![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
